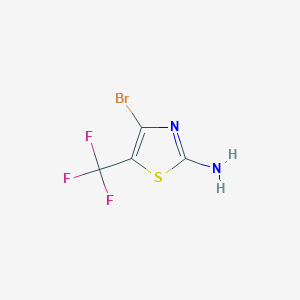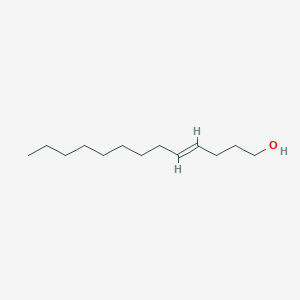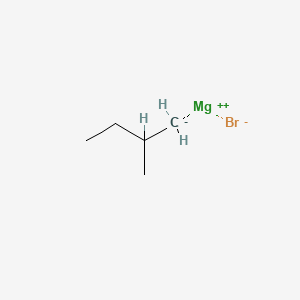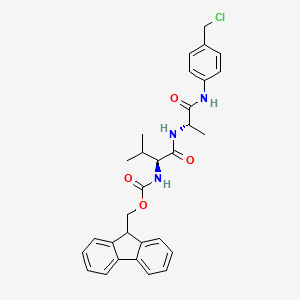
4-Bromo-5-(trifluoromethyl)thiazol-2-amine
Descripción general
Descripción
4-Bromo-5-(trifluoromethyl)thiazol-2-amine is a chemical compound with the molecular weight of 247.04 . It is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring, a five-membered ring with two heteroatoms (one sulfur atom and one nitrogen atom) .
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives, including this compound, has been reported in several studies . One common method involves the Mannich reaction with secondary amines . Another method employs the Gabriel synthesis using the Lawesson reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10) . This indicates that the compound contains one bromine atom, three fluorine atoms, two nitrogen atoms, one sulfur atom, and four carbon atoms .
Aplicaciones Científicas De Investigación
Synthesis and Development of Biological Scaffolds
4-Bromo-5-(trifluoromethyl)thiazol-2-amine is utilized in the synthesis of various biologically significant scaffolds. For instance, a method for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are of biological interest, employs a process involving primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone (Dalmal et al., 2014).
Use in Drug Discovery Programs
Compounds derived from this compound show potential in drug discovery. A synthetic protocol developed for 1,3-dibromo-1,1-difluoro-2-propanone, for instance, has applications in creating thiazoles, which are promising candidates in drug discovery (Colella et al., 2018).
Development of Antimicrobial Agents
New series of thiazole derivatives, synthesized from this compound, demonstrate notable antimicrobial activities. These derivatives have shown promise in combating various bacterial and fungal species (Althagafi et al., 2019).
Potential in Antitumor and Antioxidant Activities
Compounds containing the imidazo(2,1-b)thiazole moiety, derived from this compound, exhibit significant antitumor and antioxidant activities. These derivatives are synthesized under Mannich conditions and show potential in cancer treatments (Hussein & Al-lami, 2022).
Application in Corrosion Inhibition Studies
Some derivatives of this compound have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest that these derivatives could be effective in preventing corrosion of iron, an important consideration in industrial applications (Kaya et al., 2016).
Mecanismo De Acción
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Result of Action
Some thiazole derivatives have been found to exhibit significant antifungal activity , suggesting that this compound may also have potential antimicrobial effects.
Propiedades
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDILASCZMQCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)






![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)
